molecular formula C17H26O4 B088762 4-[1-(1-adamantyl)propoxy]-4-oxobutanoic acid CAS No. 15037-74-8

4-[1-(1-adamantyl)propoxy]-4-oxobutanoic acid

Cat. No.: B088762
CAS No.: 15037-74-8
M. Wt: 294.4 g/mol
InChI Key: KIUUQEXLYNUBTC-UHFFFAOYSA-N
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Description

4-[1-(1-adamantyl)propoxy]-4-oxobutanoic acid is a chemical compound that combines the structural features of succinic acid and adamantane. Succinic acid is a dicarboxylic acid, while adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure. The esterification of succinic acid with 1-(1-adamantyl)propyl alcohol results in the formation of this compound, which exhibits interesting chemical and physical properties due to the presence of both succinic acid and adamantane moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinic acid, mono(1-(1-adamantyl)propyl) ester typically involves the esterification of succinic acid with 1-(1-adamantyl)propyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of succinic acid, mono(1-(1-adamantyl)propyl) ester may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction and allow for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

4-[1-(1-adamantyl)propoxy]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: The major products are carboxylic acids derived from the oxidation of the ester group.

    Reduction: The major products are alcohols resulting from the reduction of the ester group.

    Substitution: The major products are new esters or amides formed through nucleophilic substitution.

Scientific Research Applications

4-[1-(1-adamantyl)propoxy]-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of polymers, resins, and other materials that benefit from the stability and rigidity imparted by the adamantane moiety.

Mechanism of Action

The mechanism of action of succinic acid, mono(1-(1-adamantyl)propyl) ester involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety can enhance the binding affinity of the compound to its targets, while the succinic acid ester group can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of enzymes or receptors, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Succinic acid, mono(1-adamantyl) ester
  • Succinic acid, mono(2-adamantyl) ester
  • Succinic acid, mono(3-adamantyl) ester

Uniqueness

4-[1-(1-adamantyl)propoxy]-4-oxobutanoic acid is unique due to the presence of the 1-(1-adamantyl)propyl group, which imparts distinct steric and electronic properties compared to other adamantyl esters. This uniqueness can result in different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

15037-74-8

Molecular Formula

C17H26O4

Molecular Weight

294.4 g/mol

IUPAC Name

4-[1-(1-adamantyl)propoxy]-4-oxobutanoic acid

InChI

InChI=1S/C17H26O4/c1-2-14(21-16(20)4-3-15(18)19)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-14H,2-10H2,1H3,(H,18,19)

InChI Key

KIUUQEXLYNUBTC-UHFFFAOYSA-N

SMILES

CCC(C12CC3CC(C1)CC(C3)C2)OC(=O)CCC(=O)O

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)OC(=O)CCC(=O)O

Synonyms

Succinic acid hydrogen 1-[1-(1-adamantyl)propyl] ester

Origin of Product

United States

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